molecular formula C20H15N3O2 B5576309 3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5576309
M. Wt: 329.4 g/mol
InChI Key: HXBZXKCDLYGLFA-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a pyridinyl and benzoxazolyl moiety

Scientific Research Applications

3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and nonlinear optical materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

While the exact mechanism of action of “3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide” is not known, similar compounds like Imatinib have been found to inhibit the activity of tyrosine kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Coupling with Pyridine Derivative: The benzoxazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]pyridin-4-amine
  • 3-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with pyridine and benzoxazole moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-3-2-4-15(11-13)19(24)22-16-5-6-18-17(12-16)23-20(25-18)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBZXKCDLYGLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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